1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
1,3-Diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with two phenyl groups and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diphenyl-1H-pyrazole with trifluoromethylating agents in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-Diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another fluorinated heterocyclic compound with similar structural features.
3,5-Bis(trifluoromethyl)pyrazole: A related compound with two trifluoromethyl groups on a pyrazole ring.
2,4,6-Tris(trifluoromethyl)pyridine: A pyridine derivative with three trifluoromethyl groups.
Uniqueness
1,3-Diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a pyrazolo[3,4-b]pyridine core with both phenyl and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
737768-77-3 |
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Molecular Formula |
C20H11F6N3 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
1,3-diphenyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C20H11F6N3/c21-19(22,23)14-11-15(20(24,25)26)27-18-16(14)17(12-7-3-1-4-8-12)28-29(18)13-9-5-2-6-10-13/h1-11H |
InChI Key |
ABDMUNHVXMORMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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